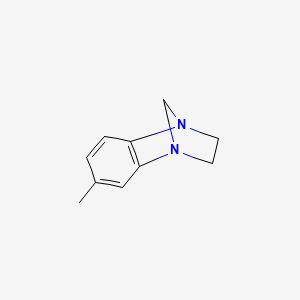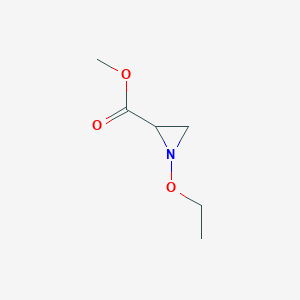
1-Ethyl-4-oxoazetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-oxoazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a carboxylic acid group and a ketone group
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-oxoazetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane can yield azetidine derivatives . Another method involves the hydrolyzation of intermediates with sodium hydroxide in ethanol, followed by protection with tert-butyldimethylsilyl chloride .
Industrial Production Methods: Industrial production of this compound often involves optimizing these synthetic routes to enhance yield and reduce costs. Techniques such as avoiding tedious chromatographic separation steps and using more economical reagents are employed to make the process viable for large-scale production .
化学反応の分析
Types of Reactions: 1-Ethyl-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
1-Ethyl-4-oxoazetidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and peptidomimetics.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Ethyl-4-oxoazetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
4-Oxo-2-azetidinecarboxylic acid: This compound shares the azetidine ring structure but lacks the ethyl group.
1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid: This derivative features a tert-butyldimethylsilyl group, which provides different chemical properties.
Uniqueness: 1-Ethyl-4-oxoazetidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the ethyl group can influence its chemical behavior and interactions with biological targets.
特性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC名 |
1-ethyl-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,9,10) |
InChIキー |
RDNMQMHYNKOKLX-UHFFFAOYSA-N |
正規SMILES |
CCN1C(CC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)


![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)

![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)
![4,9-Diazadispiro[2.2.2.2]decane](/img/structure/B11922263.png)

![5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11922273.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11922284.png)

![1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde](/img/structure/B11922297.png)

